molecular formula C21H18O14 B1673243 Hibifolin CAS No. 55366-56-8

Hibifolin

Cat. No.: B1673243
CAS No.: 55366-56-8
M. Wt: 494.4 g/mol
InChI Key: KHVMAMXQPVHXTJ-ORYXKJSJSA-N
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Mechanism of Action

Target of Action

Hibifolin, a flavonol glycoside, has been identified as a potential inhibitor of two primary targets: Adenosine Deaminase (ADA) and Sortase A (SrtA) . ADA is an enzyme involved in purine metabolism, and its inhibition can lead to an increase in the concentration of adenosine and other purine nucleosides . SrtA is a membrane-bound transpeptidase in Gram-positive bacteria, playing a crucial role in the pathogenesis of infections .

Mode of Action

this compound interacts directly with its targets, leading to their inhibition . In the case of SrtA, this compound binds directly to the protein, reducing its activity . This interaction was confirmed by the finding that the inhibition activities of this compound on mutant SrtA were substantially reduced after mutating the binding sites .

Biochemical Pathways

The inhibition of SrtA by this compound affects the pathogenic behavior of Staphylococcus aureus, including adhesion, invasion, and biofilm formation . This suggests that this compound may interfere with the biochemical pathways involved in bacterial virulence .

Pharmacokinetics

Its ability to inhibit ada and srta suggests that it can reach its targets in the body effectively .

Result of Action

this compound’s action results in a decrease in the virulence of Staphylococcus aureus, including reduced adhesion, invasion, and biofilm formation . It also protects neurons against beta-amyloid-induced neurotoxicity . In combination with cefotaxime, this compound has been shown to protect mice from infection-induced pneumonia .

Action Environment

It’s worth noting that this compound was found to be effective in a pneumonia model established using mice, suggesting that it can function effectively in a living organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hibifolin can be synthesized through the glycosylation of gossypetin with glucuronic acid. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the flavonol glycoside .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources, particularly the flowers of Abelmoschus manihot. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Hibifolin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparison with Similar Compounds

Hibifolin is compared with other flavonol glycosides such as:

This compound stands out due to its unique glycosylation with glucuronic acid, which imparts distinct biological activities and enhances its solubility and bioavailability .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVMAMXQPVHXTJ-ORYXKJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203913
Record name Hibifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55366-56-8
Record name Hibifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55366-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hibifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hibifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIBIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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